molecular formula C14H8ClN3O3 B1595163 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 690989-63-0

5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1595163
M. Wt: 301.68 g/mol
InChI Key: FXYLDLUPRJEJPD-UHFFFAOYSA-N
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Description



  • 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound with a fused five-membered ring containing oxygen and nitrogen atoms.

  • It exhibits interesting biological properties and has been studied for potential applications.





  • Synthesis Analysis



    • Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps.

    • Esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization, afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    • Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the title sulfonamides.





  • Molecular Structure Analysis



    • The molecular structure of 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole consists of a five-membered oxadiazole ring with chloro and nitro substituents.

    • The exact arrangement of atoms can be visualized using molecular modeling software.





  • Chemical Reactions Analysis



    • The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidation reactions.

    • Specific reactions would depend on the functional groups present and reaction conditions.





  • Physical And Chemical Properties Analysis



    • The compound’s melting point is 203–205°C.

    • It has specific spectral features (e.g., NMR, IR) that can be used for identification.




  • Scientific Research Applications

    Biological and Pharmaceutical Applications

    • Central Nervous System Depressant Activity : Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their potential CNS depressant activities. Compounds within this class demonstrated significant antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity, indicating their potential in developing therapeutic agents with fewer side effects (Singh et al., 2012).

    • Antimicrobial and Antibacterial Properties : Derivatives of 1,3,4-oxadiazole, including those with similar structures to 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been reported to exhibit cytotoxic, antibacterial, antifungal, and anti-tubercular activities. This suggests their significant role in developing new antimicrobial agents to combat multidrug-resistant bacteria and fungi (Jafari et al., 2017).

    Chemical and Material Science Applications

    • Corrosion Inhibition : Oxadiazole derivatives have been investigated for their efficiency in inhibiting mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors, showcasing their potential in industrial applications to protect metals against corrosion (Kalia et al., 2020).

    • Liquid Crystal Properties : Certain 1,3,4-oxadiazole derivatives with specific substitutions exhibit liquid crystalline behaviors, including nematic and smectic A phases. The presence of strong polar groups and the influence of alkoxy chains and heterocyclic rings indicate their utility in designing new materials for display technologies (Abboud et al., 2017).

    Synthesis and Methodological Advancements

    • Green Chemistry Approaches : The synthesis of 2-aryl-1,3,4-oxadiazoles using eco-friendly methods highlights the emphasis on sustainable chemistry. Techniques featuring high yields, water as a reaction medium, and no requirement for additional catalysts are increasingly vital for environmentally conscious chemical synthesis (Zhu et al., 2015).

    Safety And Hazards



    • Safety information would depend on the intended use and exposure.

    • Consult safety data sheets and relevant literature for specific details.




  • Future Directions



    • Further studies could explore its potential as a drug candidate, optimization of synthesis, and detailed biological evaluations.




    Please note that this analysis is based on available information, and further research may be needed for a comprehensive understanding. If you have any specific questions or need additional details, feel free to ask!


    properties

    IUPAC Name

    5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H8ClN3O3/c15-11-3-1-2-10(8-11)14-16-13(17-21-14)9-4-6-12(7-5-9)18(19)20/h1-8H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FXYLDLUPRJEJPD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H8ClN3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70358343
    Record name 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70358343
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    301.68 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

    CAS RN

    690989-63-0
    Record name 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70358343
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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